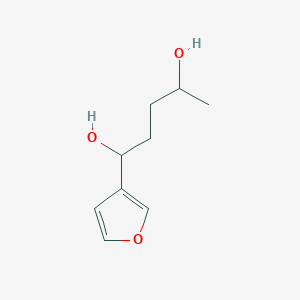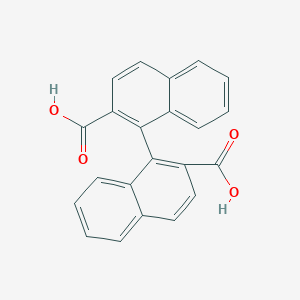
2,4,6-Trihydroxybenzaldehyde
Overview
Description
Phloroglucinaldehyde, also known as 2,4,6-trihydroxybenzaldehyde, is an organic compound with the chemical formula C7H6O4. It is a white crystalline solid with a fragrant taste. This compound is a derivative of benzaldehyde and is characterized by the presence of three hydroxyl groups attached to the benzene ring at positions 2, 4, and 6 .
Mechanism of Action
Target of Action
The primary target of 2,4,6-Trihydroxybenzaldehyde (THB) is the enzyme α-glucosidase . This enzyme is located in the epithelium of the small intestine and catalyzes the final step in carbohydrate digestion . It has been identified as a potential therapeutic target for controlling postprandial blood glucose levels in diabetic patients .
Mode of Action
THB interacts with α-glucosidase in a noncompetitive manner, inhibiting its activity . The presence of phenolic hydroxyl groups in THB is critical for this inhibitory activity, with at least three hydroxyl groups being essential .
Biochemical Pathways
The inhibition of α-glucosidase by THB affects the carbohydrate digestion pathway. By slowing the uptake of dietary carbohydrates, it helps control postprandial blood glucose levels . This can be particularly beneficial for diabetic patients, who often experience elevated blood glucose concentrations after meals .
Pharmacokinetics
It is known that thb is orally active , suggesting that it can be absorbed through the gastrointestinal tract.
Result of Action
The inhibition of α-glucosidase by THB leads to a significant reduction in blood glucose levels in both normal and diabetic rats after glucose load . In addition to its antidiabetic effects, THB also shows anti-tumor activity, anti-cancer cell proliferative activity, and anti-obesity activity .
Biochemical Analysis
Biochemical Properties
2,4,6-Trihydroxybenzaldehyde has been found to interact with various enzymes and proteins. It has been reported to show strong noncompetitive α-glucosidase inhibition . α-glucosidase is a membrane-bound enzyme located in the epithelium of the small intestine that catalyzes the final step in carbohydrate digestion .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It has been reported to suppress adipocyte differentiation in 3T3-L1 cells and fat accumulation induced by a high-fat diet in C57BL/6 mice . This involves the down-regulation of the expression of adipogenesis-related proteins, including CCAAT/enhancer-binding protein α (C/EBPα), peroxisome proliferator-activated receptor γ (PPARγ), fatty acid synthase (FAS), and sterol regulatory element-binding protein-1c (SREBP-1c) .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. As mentioned earlier, it inhibits α-glucosidase in a noncompetitive manner . This slows the uptake of dietary carbohydrates, helping to control postprandial blood glucose levels .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been found to significantly reduce blood glucose levels in normal and diabetic rats after glucose load compared to maltose load
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, oral administration of this compound (5 and 25mg/kg for 13 weeks) reduced the high-fat diet-induced increase in weight gain in C57BL/6 mice .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phloroglucinaldehyde can be synthesized through various methods. One common synthetic route involves the reaction of phloroglucinol with formaldehyde under acidic conditions. The reaction typically proceeds as follows:
- The mixture is heated under reflux with an acid catalyst, such as hydrochloric acid, to facilitate the reaction.
- The product, phloroglucinaldehyde, is then isolated through crystallization .
Phloroglucinol: is dissolved in a suitable solvent such as ethanol.
Formaldehyde: is added to the solution.
Industrial Production Methods
In industrial settings, phloroglucinaldehyde can be produced using microbial biosynthesis. For example, genetically engineered strains of Escherichia coli have been developed to produce phloroglucinol, which can then be converted to phloroglucinaldehyde. This method involves the following steps:
Genetic Engineering: Introduction of genes encoding phloroglucinol synthase into E. coli.
Fermentation: Cultivation of the engineered E. coli in a bioreactor with a suitable carbon source, such as glucose or acetate.
Isolation: Extraction and purification of phloroglucinol from the fermentation broth.
Chemical Conversion: Conversion of phloroglucinol to phloroglucinaldehyde through controlled chemical reactions.
Chemical Reactions Analysis
Types of Reactions
Phloroglucinaldehyde undergoes various chemical reactions, including:
Oxidation: Phloroglucinaldehyde can be oxidized to form phloroglucinic acid.
Reduction: Reduction of phloroglucinaldehyde can yield phloroglucinol.
Condensation: Phloroglucinaldehyde can undergo condensation reactions to form complex anthraquinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Condensation: Acidic or basic catalysts are often employed to facilitate condensation reactions.
Major Products
Oxidation: Phloroglucinaldehyde is converted to phloroglucinic acid.
Reduction: The reduction process yields phloroglucinol.
Condensation: Condensation reactions can produce various anthraquinone derivatives, which are colored compounds used in dyes and pigments.
Scientific Research Applications
Phloroglucinaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including dyes and pigments.
Biology: Phloroglucinaldehyde is studied for its role in the degradation of anthocyanins, which are plant pigments.
Medicine: Research has shown that phloroglucinaldehyde and its derivatives possess antioxidant and anti-inflammatory properties, making them potential candidates for therapeutic applications.
Industry: Phloroglucinaldehyde is used in the production of pharmaceuticals, food additives, and cosmetics
Comparison with Similar Compounds
Phloroglucinaldehyde can be compared with other similar compounds, such as:
Phloroglucinol: Both compounds have three hydroxyl groups, but phloroglucinol lacks the aldehyde group present in phloroglucinaldehyde.
Protocatechuic Acid: This compound has two hydroxyl groups and a carboxyl group, differing from the three hydroxyl groups and an aldehyde group in phloroglucinaldehyde.
Vanillic Acid: Vanillic acid has a methoxy group and a carboxyl group, making it structurally different from phloroglucinaldehyde
Phloroglucinaldehyde is unique due to its specific arrangement of hydroxyl and aldehyde groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2,4,6-trihydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-3-5-6(10)1-4(9)2-7(5)11/h1-3,9-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQAJGSMXCDDAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197594 | |
| Record name | Benzaldehyde, 2,4,6-trihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487-70-7 | |
| Record name | 2,4,6-Trihydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=487-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phloroglucinaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 487-70-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38610 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 2,4,6-trihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trihydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.967 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHLOROGLUCINALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I70C45KRO9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


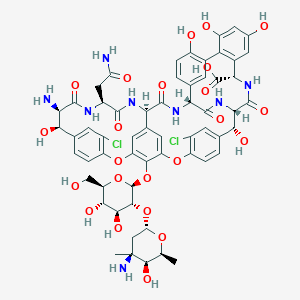
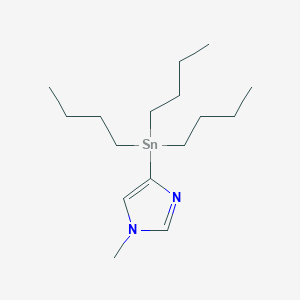

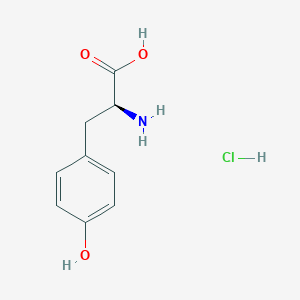
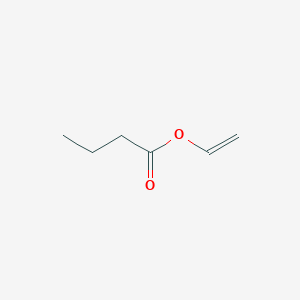
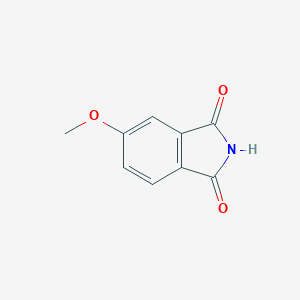
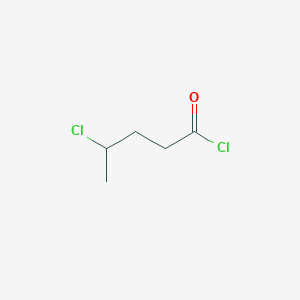



![(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]octanoic acid](/img/structure/B105398.png)

